molecular formula C9H12N4 B13011087 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine

Cat. No.: B13011087
M. Wt: 176.22 g/mol
InChI Key: BAFZVEHEXMUQBA-UHFFFAOYSA-N
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Description

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine is a compound that belongs to the class of fused heterocycles. This compound features a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its significant biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.

Preparation Methods

The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine can be achieved through several synthetic routes:

Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives, which may have different biological activities.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolo[2,1-f][1,2,4]triazine core or the propan-2-amine side chain.

Scientific Research Applications

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation or the inhibition of viral replication, depending on the specific target and context .

Comparison with Similar Compounds

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific side chain, which can influence its biological activity and specificity towards certain targets.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-2-amine

InChI

InChI=1S/C9H12N4/c1-7(10)2-8-3-9-4-11-6-12-13(9)5-8/h3-7H,2,10H2,1H3

InChI Key

BAFZVEHEXMUQBA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN2C(=C1)C=NC=N2)N

Origin of Product

United States

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